4-[2-(Aminomethyl)phenyl]-2-piperazinone
Overview
Description
“4-[2-(Aminomethyl)phenyl]-2-piperazinone” is a small-molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a protein kinase that plays a crucial role in several cellular pathways, including glucose metabolism, cell cycle regulation, and gene transcription1.
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “4-[2-(Aminomethyl)phenyl]-2-piperazinone”, has been widely studied. The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives2. However, specific synthesis details for “4-[2-(Aminomethyl)phenyl]-2-piperazinone” were not found in the retrieved papers.
Molecular Structure Analysis
The molecular structure of “4-[2-(Aminomethyl)phenyl]-2-piperazinone” is not explicitly mentioned in the retrieved papers. However, a similar compound, “(4-(aminomethyl)phenyl)boronic acid”, has a molecular formula of C7H10BNO23.
Chemical Reactions Analysis
The chemical reactions involving “4-[2-(Aminomethyl)phenyl]-2-piperazinone” are not explicitly mentioned in the retrieved papers. However, the Demjanov rearrangement, a method to produce a 1-carbon ring enlargement in four, five, or six-membered rings, could potentially be relevant4.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[2-(Aminomethyl)phenyl]-2-piperazinone” are not explicitly mentioned in the retrieved papers. However, a similar compound, “2-[4-(aminomethyl)phenyl]propan-2-ol”, has a molecular weight of 165.23 g/mol5.
Safety And Hazards
The safety and hazards associated with “4-[2-(Aminomethyl)phenyl]-2-piperazinone” are not explicitly mentioned in the retrieved papers.
Future Directions
The future directions for “4-[2-(Aminomethyl)phenyl]-2-piperazinone” are not explicitly mentioned in the retrieved papers. However, given its role as a GSK-3 inhibitor, it could potentially be used in the development of treatments for diseases where GSK-3 is implicated1.
Please note that this analysis is based on the available information and may not be fully comprehensive due to the limited data retrieved. For a more detailed analysis, further research and expert consultation may be required.
properties
IUPAC Name |
4-[2-(aminomethyl)phenyl]piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-7-9-3-1-2-4-10(9)14-6-5-13-11(15)8-14/h1-4H,5-8,12H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXCGQLICQUQSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(Aminomethyl)phenyl)piperazin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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